molecular formula C10H12O2 B1265842 2,4-Dimethylphenylacetic acid CAS No. 6331-04-0

2,4-Dimethylphenylacetic acid

Cat. No.: B1265842
CAS No.: 6331-04-0
M. Wt: 164.2 g/mol
InChI Key: MWBXCWLRASBZFB-UHFFFAOYSA-N
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Description

2,4-Dimethylphenylacetic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of phenylacetic acid, characterized by the presence of two methyl groups at the 2 and 4 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylphenylacetic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{ClCH}_2\text{COOH} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)_2\text{CH}_2\text{COOH} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,4-dimethylbenzyl cyanide, followed by hydrolysis. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,4-dimethylbenzoic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol, 2,4-dimethylphenylethanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2,4-Dimethylbenzoic acid.

    Reduction: 2,4-Dimethylphenylethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,4-Dimethylphenylacetic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of metabolic pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Comparison with Similar Compounds

2,4-Dimethylphenylacetic acid can be compared with other similar compounds such as:

    Phenylacetic acid: Lacks the methyl groups, resulting in different chemical properties and reactivity.

    2,4-Dimethylbenzoic acid: Similar structure but with a carboxyl group directly attached to the benzene ring.

    2,4-Dimethylphenylethanol: The alcohol derivative of this compound.

Uniqueness: The presence of methyl groups at the 2 and 4 positions on the benzene ring of this compound imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-4-9(6-10(11)12)8(2)5-7/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBXCWLRASBZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212698
Record name 2,4-Dimethylphenylacetic acid
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6331-04-0
Record name 2,4-Dimethylphenylacetic acid
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Record name 2,4-Dimethylphenylacetic acid
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Record name 2-(2,4-dimethylphenyl)acetic acid
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Synthesis routes and methods

Procedure details

2,4-Dimethylbenzylcyanide (70 g, 0.48 mol) was mixed with water (134 ml) and concentrated sulfuric acid (106 ml, 1.98 mol) was added slowly. The reaction was heated to reflux for 3 hours, then cooled to room temperature over 18 hours. The mixture was poured onto crushed ice (500 ml), stirred for one hour and the resulting precipitate was isolated by filtration. After washing with water the solid was dissolved in 1.2M sodium hydroxide solution (500 ml), extracted with dichloromethane (2×250 ml) and the aqueous phase was treated with decolourising carbon (2 g) at reflux for 10 min and filtered hot through hyflo supercel. The filtrate was then acidified with concentrated hydrochloric acid and the resulting precipitate was isolated by filtration, washed with water and dried under vacuum to give 2,4-dimethyl-phenyl-acetic acid (52.6 g) as a white solid. 1H NMR (250 MHz, CD3OD/D2O): δ=6.88-7.03 (3H, m), 3.48-3.68 (2H, s), 2.23 (6H, s), ppm.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
106 mL
Type
reactant
Reaction Step One
Name
Quantity
134 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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